molecular formula C23H19N3O2 B2357120 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-47-9

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2357120
CAS No.: 637756-47-9
M. Wt: 369.424
InChI Key: DFQCKGBKZMANFY-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the family of quinoxalines. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science . The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a 3,4-dimethoxybenzyl group.

Preparation Methods

The synthesis of 6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-dimethoxybenzylamine with an indole-2-carboxaldehyde derivative followed by cyclization can yield the desired compound . Transition-metal-free conditions have also been explored for the synthesis of quinoxaline derivatives, which offer a greener and more sustainable approach .

Industrial production methods for such compounds typically involve optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoxaline-2,3-diones, while reduction may yield dihydroquinoxaline derivatives .

Comparison with Similar Compounds

6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline can be compared to other similar compounds such as quinoxaline-2,3-diones and pyrrolo[3,2-b]quinoxalines . While these compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. For example, the 3,4-dimethoxybenzyl group in this compound enhances its solubility and stability, making it more suitable for certain applications .

Similar Compounds

These compounds, while structurally related, exhibit unique properties that make them valuable in different contexts.

Properties

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-27-20-12-11-15(13-21(20)28-2)14-26-19-10-6-3-7-16(19)22-23(26)25-18-9-5-4-8-17(18)24-22/h3-13H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQCKGBKZMANFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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